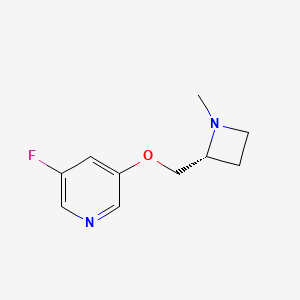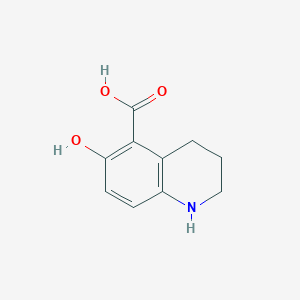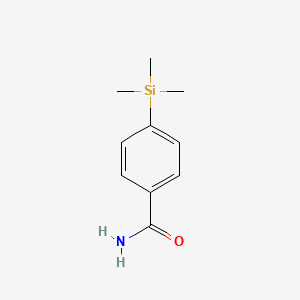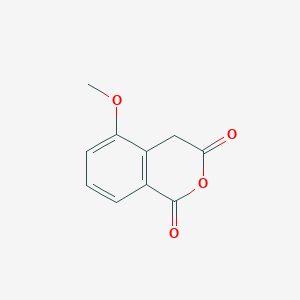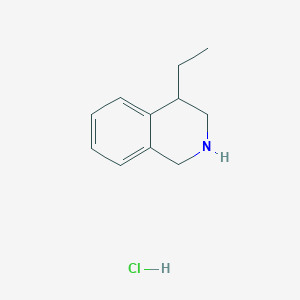
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an important structural motif in various natural products and therapeutic lead compounds . This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. Traditional approaches include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods often involve cyclization procedures of N-(haloalkyl)aryl derivatives .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve multicomponent reactions (MCRs) which improve atom economy, selectivity, and yield . Transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies are also employed, involving direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Common substitution reactions involve nucleophiles and electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Catalysts: Transition metals like palladium or platinum are often used in catalytic reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoquinoline compounds .
Scientific Research Applications
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as a dopamine D2 receptor antagonist, which can influence neurotransmitter activity in the brain . Additionally, it inhibits adenylate cyclase activity, affecting cyclic AMP levels and related signaling pathways .
Comparison with Similar Compounds
4-Ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which also exhibits significant biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Demonstrates neuroprotective activity by antagonizing the effects of dopaminergic neurodegeneration.
The uniqueness of this compound lies in its specific ethyl substitution, which can influence its biological activity and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
4-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-9-7-12-8-10-5-3-4-6-11(9)10;/h3-6,9,12H,2,7-8H2,1H3;1H |
InChI Key |
TUWPASGLDCEXHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC2=CC=CC=C12.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


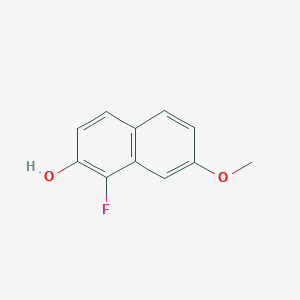
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11903246.png)
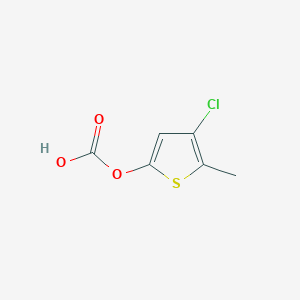
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B11903260.png)
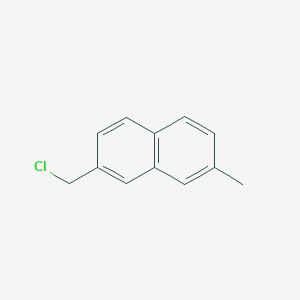
![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)
